molecular formula C2H5NaO2S B1290705 Sodium Ethanesulfinate CAS No. 20035-08-9

Sodium Ethanesulfinate

Cat. No.: B1290705
CAS No.: 20035-08-9
M. Wt: 116.12 g/mol
InChI Key: UWIVVFQECQYHOB-UHFFFAOYSA-M
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Description

Sodium Ethanesulfinate is a useful research compound. Its molecular formula is C2H5NaO2S and its molecular weight is 116.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility in Aqueous Solutions

Sodium Ethanesulfinate has been studied for its solubility properties in aqueous solutions. In particular, research has focused on its behavior in solutions with various surfactants. The solubility of related compounds, such as ethane in sodium alkane sulfonates, has been analyzed, revealing insights into their interactions with surfactants and implications for applications in colloidal and surface science (Calhoun & King, 2007).

Intermediate for Gemini Surfactant Synthesis

This compound serves as an intermediate in the synthesis of Gemini surfactants. These surfactants have unique properties due to their molecular structure and are useful in various industrial applications. The synthesis process and analysis of these intermediates provide valuable knowledge for the production of new surfactant types (Xing Ya-cheng, 2007).

Role in Sodium and Sodium-Ion Batteries

Research on sodium batteries, including those utilizing sodium ethanesulfonate, offers insights into high-energy battery technology. These studies encompass the development of batteries for load leveling and electrical vehicles, highlighting the role of sodium compounds in advancing energy storage solutions (Delmas, 2018).

Buffer Applications in Biological Research

This compound is also notable for its use as a buffer in biological and biochemical research. Understanding the properties of such buffers is crucial for their effective application in experimental settings (Deschamps et al., 2002).

Electrochemical Characterization in Polymer Synthesis

Studies have been conducted on the electrochemical characterization of polymers doped with sodium ethanesulfonate derivatives. These findings are significant for the development of ion-selective electrodes and other electrochemical applications (Mousavi et al., 2008).

Photovoltaic Properties in Solar Cells

The effects of sodium ethanesulfonate on the performance of dye-sensitized solar cells have been explored. These studies contribute to the understanding of how surface modifications can enhance solar cell efficiency (Sun Jie Kim et al., 2017).

Biochemical Analysis

Biochemical Properties

Sodium Ethanesulfinate plays a significant role in biochemical reactions, particularly as a sulfonylating, sulfenylating, or sulfinylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of S–S, N–S, and C–S bonds. These interactions are crucial for the synthesis of valuable organosulfur compounds such as thiosulfonates, sulfonamides, sulfides, and sulfones . The compound’s ability to act as a versatile building block in these reactions highlights its importance in biochemical processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the activity of specific enzymes and proteins, thereby modulating cellular functions. For instance, this compound can impact the regulation of ion channels and transporters, affecting the movement of ions across cell membranes . These effects can have significant implications for cellular homeostasis and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with specific amino acid residues in proteins, leading to alterations in their structure and function. Additionally, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . These molecular interactions are essential for understanding the compound’s mechanism of action and its impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that there are threshold effects, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding these dosage effects is crucial for determining safe and effective usage in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. For example, this compound can participate in the sulfur cycle, contributing to the formation and transformation of sulfur-containing compounds . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be actively transported across cell membranes by ion channels or carrier proteins, influencing its distribution within the cell . Understanding the transport and distribution mechanisms is important for elucidating the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is a critical factor in determining its biochemical and physiological effects.

Properties

IUPAC Name

sodium;ethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIVVFQECQYHOB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629330
Record name Sodium ethanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20035-08-9
Record name Sodium ethanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium ethanesulfinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: One of the papers describes a novel synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, a potential antitrichomonal agent, using sodium ethanesulfinate. What makes this compound a suitable reagent in this particular synthesis?

A1: The effectiveness of this compound in this synthesis stems from its ability to act as a nucleophile. Specifically, it readily undergoes alkylation reactions with alkyl halides [2]. In the synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, this compound reacts with 1-(2′-haloethyl)-2-methyl-5-nitroimidazoles in dimethylformamide, effectively substituting the halogen atom and forming the desired ethylsulfonyl ethyl side chain [2]. This reaction highlights the utility of this compound in constructing molecules with potential pharmaceutical applications.

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